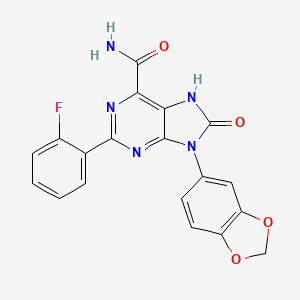

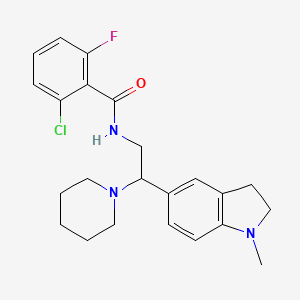

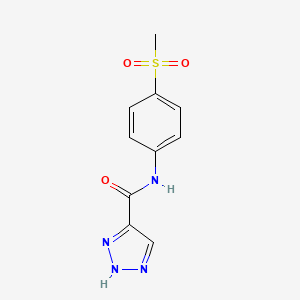

9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide is a chemically synthesized molecule that appears to be designed for biological activity, potentially as a xanthine oxidase (XO) inhibitor. Xanthine oxidase inhibitors are known for their use in the treatment of gout and hyperuricemia by reducing the production of uric acid. The presence of a fluorophenyl group in the molecule suggests that it may have been designed to enhance its activity or specificity based on the precedent set by other fluorine-containing XO inhibitors, such as those mentioned in the first paper .

Synthesis Analysis

While the specific synthesis of 9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide is not detailed in the provided papers, the synthesis of related compounds can offer insights. For instance, the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine from various precursors, as described in the second paper, involves multiple steps including methylamination, alkylation, and selective methylation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its biological activity. The 1,3-benzodioxol moiety may contribute to the molecule's ability to interact with biological targets, while the fluorophenyl group could affect its binding affinity and specificity. The purine core is a common scaffold in many biologically active compounds, particularly in the context of xanthine oxidase inhibition .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The amide linkage in the carboxamide group is typically stable under physiological conditions, while the fluorine atom in the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions under certain conditions. The purine ring system may participate in hydrogen bonding and pi-pi interactions, which are important for binding to biological targets such as enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide would be influenced by its molecular structure. The presence of both lipophilic (benzodioxol and fluorophenyl groups) and hydrophilic (purine ring and carboxamide group) elements suggests that the compound may have moderate solubility in aqueous and organic solvents. The fluorine atom could enhance the metabolic stability of the molecule, and the overall molecular architecture is likely to be rigid, which could affect its pharmacokinetic properties .

科学的研究の応用

Synthesis and Characterization

The synthesis of related compounds involves complex chemical reactions aimed at exploring their potential applications in medicinal chemistry and other fields. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis, characterization, antimicrobial evaluation, and docking studies of certain carboxamides, demonstrating the methodological approach to exploring such compounds' biological activities (Talupur et al., 2021).

Antimicrobial Applications

The antimicrobial potential of related compounds is a significant area of research. The investigation into the antimicrobial activity of synthesized compounds, including those with fluorine substitutions and benzodioxolyl groups, reveals their effectiveness against various microbial strains. This research area includes studies on the structural modifications of these compounds to enhance their antimicrobial properties, as seen in the work by Desai, Rajpara, and Joshi (2013), who explored the antimicrobial screening of fluorobenzamides against selected bacterial and fungal strains (Desai et al., 2013).

Anticancer and Antiviral Applications

Compounds structurally related to "9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide" have been evaluated for their anticancer and antiviral activities. Núñez et al. (2006) synthesized and studied the anticarcinogenic potential of certain purine derivatives against the MCF-7 cancer cell line, showcasing the relevance of structural diversity in enhancing biological activities (Núñez et al., 2006).

Anticonvulsant and CNS Applications

The exploration of anticonvulsant properties in related compounds reveals the potential for developing new classes of anticonvulsant agents. Kelley et al. (1988) synthesized 9-alkyl-6-substituted-purines, demonstrating potent anticonvulsant activity against maximal electroshock-induced seizures in rats, indicating the therapeutic potential of these compounds (Kelley et al., 1988).

特性

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN5O4/c20-11-4-2-1-3-10(11)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)9-5-6-12-13(7-9)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOMWBDGYRNZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)

![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2529028.png)

![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)